5-Fluororisperidone
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Overview
Description
5-Fluororisperidone, also known as paliperidone palmitate, is an antipsychotic medication. It is a fluoropyrimidine derivative that is widely used for the treatment of cancer, particularly for colorectal cancer .
Synthesis Analysis
The synthesis of this compound involves several steps, including the conversion of the compound to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase (TS) and inhibits deoxythymidine mono-phosphate (dTMP) production .Molecular Structure Analysis
The molecular formula of this compound is C23H27FN4O2. It has a similar structure to the pyrimidine molecules of DNA and RNA, making it an analogue of uracil with a fluorine atom at the C-5 position .Chemical Reactions Analysis
This compound is converted to FdUMP, which forms a stable complex with TS, inhibiting dTMP production. This results in the depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms .Scientific Research Applications
5-Fluorouracil in Cancer Treatment : 5-Fluorouracil (5-FU) is widely used in cancer therapy. Its effectiveness in various cancers, resistance mechanisms, and strategies to increase its anti-cancer activity are well-documented. Notably, 5-FU's mechanism of action involves inhibition of thymidylate synthase, thereby obstructing DNA synthesis in cancer cells (Longley, Harkin, & Johnston, 2003).
5-Fluorouracil and Cardiotoxicity : 5-FU's cardiotoxic potential is a significant concern in its clinical use. This side effect can range from ECG changes to myocardial infarction. Understanding the mechanisms of this toxicity is crucial for patient safety (Steger, Hautmann, & Kölbl, 2012).
Resistance Mechanisms to 5-Fluorouracil : The resistance to 5-FU poses a challenge in chemotherapy. Mechanisms of resistance include alterations in drug metabolism and changes in target enzymes. Identifying new genes involved in resistance could provide new targets for chemotherapy or as predictive biomarkers (Zhang, Yin, Xu, & Chen, 2008).
Flucytosine and 5-Fluorouracil Metabolism : Flucytosine, a synthetic antimycotic compound, is metabolized into 5-fluorouracil (5-FU) in fungal cells, affecting RNA and DNA synthesis. This illustrates how fluorinated compounds can be employed in antimycotic treatments (Vermes, Guchelaar, & Dankert, 2000).
Fluorouracil in Colorectal Cancer : Fluorouracil remains a pivotal antineoplastic agent, especially in treating colorectal cancer. Its conversion to nucleotide levels is essential for its anticancer effect. Understanding its biochemistry and pharmacology has led to strategies to overcome resistance and enhance therapeutic efficacy (Pinedo & Peters, 1988).
Mechanism of Action
Properties
IUPAC Name |
3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-14-17(24)5-6-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYHYADOBEXLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199589-74-6 |
Source
|
Record name | 5-Fluororisperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199589746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-FLUORORISPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7A3TF01W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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